

Crystal Structure of Cbz-Ac4c-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-
(((Benzyloxy)carbonyl)amino)cyclo
butanecarboxylic acid

Cat. No.: B554585

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of N-benzyloxycarbonyl-1-aminocyclobutanecarboxylic acid (Cbz-Ac4c-OH), a compound of interest in peptide design and drug development. The conformational rigidity imposed by the cyclobutane ring makes it a valuable building block for creating structurally constrained peptides. This document summarizes its crystallographic data, details the experimental protocols for its structural determination, and visualizes the workflow involved.

Crystallographic Data

The crystal structure of Cbz-Ac4c-OH (also referred to as Z-Ac4c-OH) was determined by X-ray diffraction analysis. The key quantitative data from this analysis are summarized in the tables below. This information is essential for computational modeling, structure-activity relationship (SAR) studies, and the rational design of novel peptide-based therapeutics.

Table 1: Crystal Data and Structure Refinement

Parameter	Value
Empirical formula	C ₁₃ H ₁₅ NO ₄
Formula weight	249.26 g/mol
Crystal system	Monoclinic
Space group	P2 ₁ /n
Unit cell dimensions	a = 10.34(1) Å
	b = 9.54(1) Å
	c = 12.82(2) Å
	β = 101.4(1)°
Volume	1240(3) Å ³
Z (molecules per unit cell)	4
Calculated density	1.33 g/cm ³
Absorption coefficient	0.88 mm ⁻¹
F(000)	528
Crystal size	0.30 x 0.20 x 0.15 mm
Theta range for data collection	2.0 to 60.0°
Reflections collected	1750
Independent reflections	1630 [R(int) = 0.031]
Final R indices [I>2σ(I)]	R1 = 0.065, wR2 = 0.182
R indices (all data)	R1 = 0.089, wR2 = 0.201
Goodness-of-fit on F ²	1.04

Table 2: Selected Bond Lengths

Bond	Length (Å)
C1-C2	1.545(4)
C1-C4	1.542(4)
C1-C5	1.528(4)
C1-N1	1.470(3)
C5-O1	1.205(3)
C5-O2	1.316(3)
N1-C6	1.341(3)
C6-O3	1.220(3)
C6-O4	1.345(3)
C7-O4	1.455(3)

Table 3: Selected Bond Angles

Atoms	Angle (°)
C2-C1-C4	88.9(2)
C2-C1-C5	115.5(2)
C4-C1-C5	116.1(2)
C2-C1-N1	113.7(2)
C4-C1-N1	114.3(2)
C5-C1-N1	108.1(2)
O1-C5-O2	124.7(3)
O1-C5-C1	124.8(3)
O2-C5-C1	110.5(2)
C1-N1-C6	122.3(2)
O3-C6-N1	125.1(3)
O3-C6-O4	124.2(3)
N1-C6-O4	110.7(2)

Experimental Protocols

The determination of the crystal structure of Cbz-Ac4c-OH involved the following key experimental procedures.

Synthesis and Crystallization

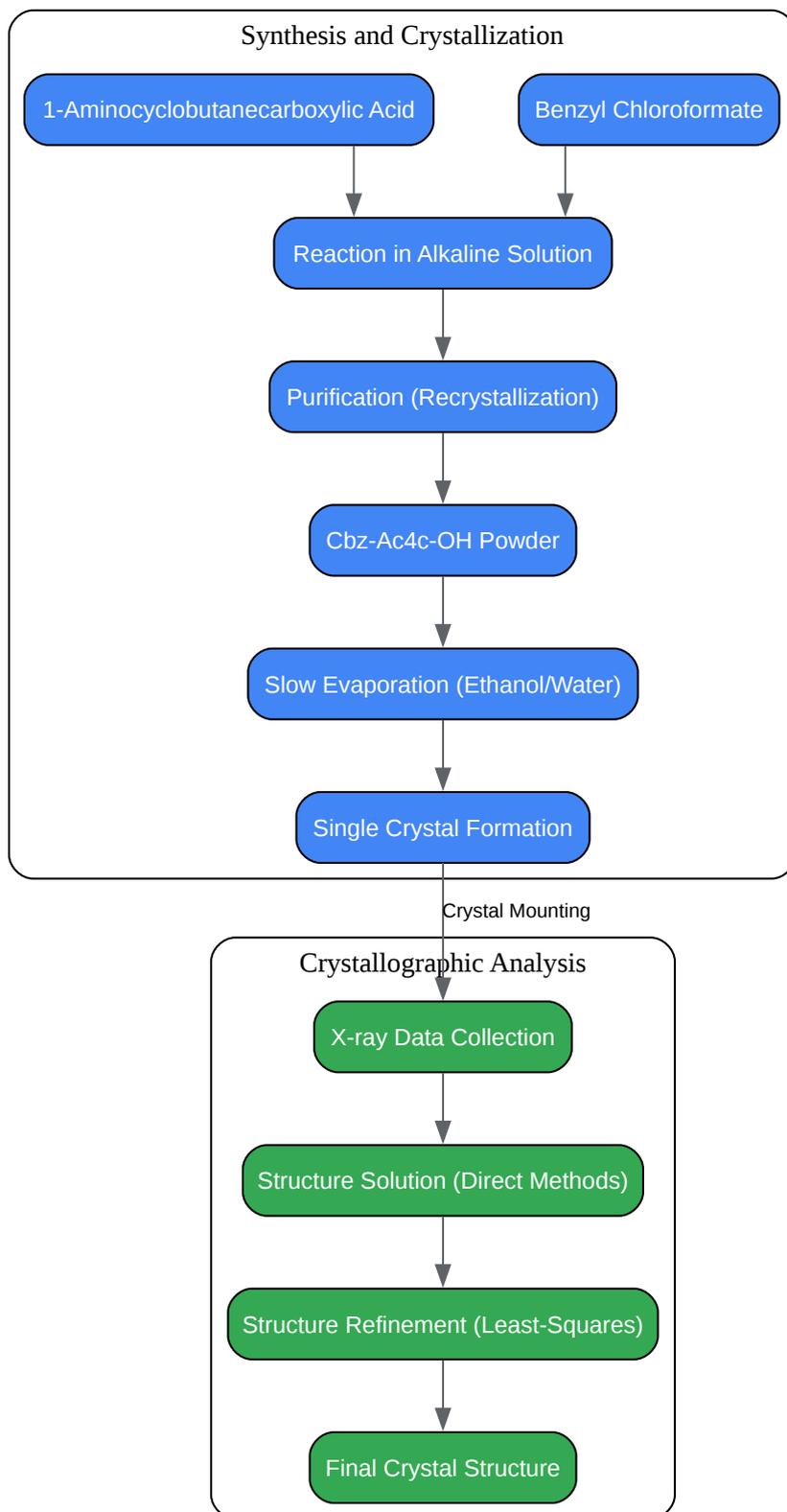
- Synthesis: Cbz-Ac4c-OH was synthesized by the reaction of 1-aminocyclobutanecarboxylic acid with benzyl chloroformate in an aqueous alkaline solution. The product was then purified by recrystallization.
- Crystallization: Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of Cbz-Ac4c-OH in an ethanol-water mixture at room temperature.

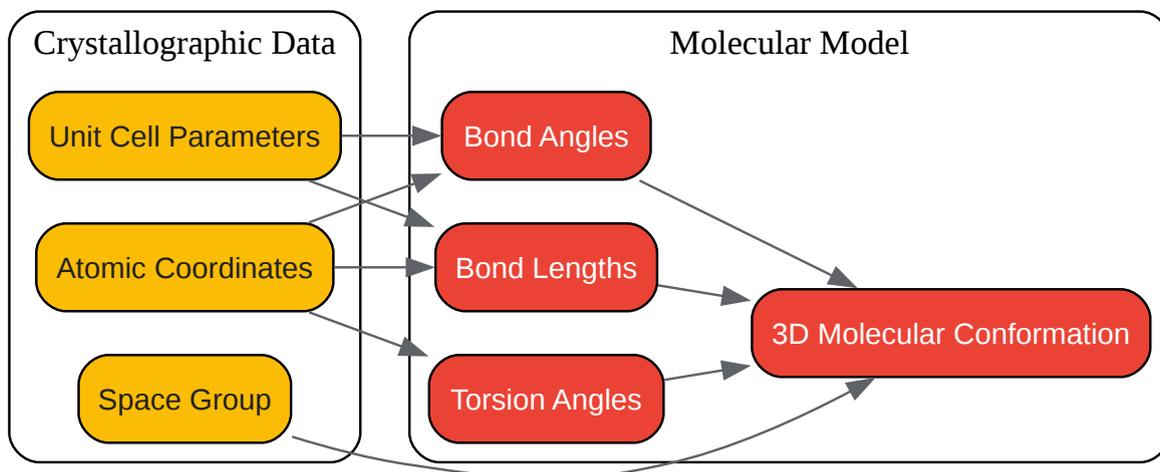
X-ray Data Collection and Structure Solution

- **Data Collection:** A suitable single crystal was mounted on a goniometer head. X-ray diffraction data were collected at room temperature using a four-circle diffractometer with graphite-monochromated MoK α radiation ($\lambda = 0.71073 \text{ \AA}$).
- **Structure Solution and Refinement:** The crystal structure was solved by direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the key workflows and relationships in the structural analysis of Cbz-Ac4c-OH.





[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Crystal Structure of Cbz-Ac4c-OH: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b554585#crystal-structure-of-cbz-ac4c-oh\]](https://www.benchchem.com/product/b554585#crystal-structure-of-cbz-ac4c-oh)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com